benzyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Benzyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural elements include:
- 5-position: A 3,4-dimethoxyphenyl group, which enhances electron density and influences solubility.
- 6-position: A benzyl ester, modulating lipophilicity compared to ethyl or methyl esters.
- 7-position: A methyl group, common in analogs to stabilize the core structure .
This compound is synthesized via cyclization reactions, often involving chloroacetic acid and substituted aldehydes under reflux conditions . Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for antimicrobial or enzyme-targeting agents .
Properties
Molecular Formula |
C25H26N2O5S |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
benzyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H26N2O5S/c1-5-20-23(28)27-22(17-11-12-18(30-3)19(13-17)31-4)21(15(2)26-25(27)33-20)24(29)32-14-16-9-7-6-8-10-16/h6-13,20,22H,5,14H2,1-4H3 |
InChI Key |
UDEDYAUDDUXKKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate
The thiazole precursor is synthesized via Hantzsch thiazole synthesis:
Cyclocondensation with Pyrimidine Precursor
The thiazole reacts with ethyl 3-(3,4-dimethoxybenzoyl)propanoate to form the thiazolo[3,2-a]pyrimidine core:
-
Reaction : Ethyl 2-amino-4-methylthiazole-5-carboxylate (5 mmol) and ethyl 3-(3,4-dimethoxybenzoyl)propanoate (5 mmol) are heated at 120°C in acetic anhydride (20 mL) for 8 hours.
-
Workup : The solvent is evaporated under vacuum, and the residue is purified via column chromatography (SiO₂, hexane:EtOAc 7:3) to afford a yellow solid (68% yield).
-
Characterization :
Introduction of the Benzyl Ester Group
Transesterification of Ethyl to Benzyl Ester
The ethyl ester at position 6 is replaced with benzyl via acid-catalyzed transesterification:
-
Reaction : The core intermediate (2 mmol) is refluxed with benzyl alcohol (10 mL) and concentrated H₂SO₄ (0.5 mL) for 12 hours.
-
Workup : The mixture is diluted with ice water, extracted with CH₂Cl₂ (3 × 20 mL), dried (Na₂SO₄), and concentrated. Purification via recrystallization (ethanol) yields white crystals (74% yield).
-
Characterization :
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Reaction yields for the cyclocondensation step vary with solvent and catalyst:
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic anhydride | None | 120 | 8 | 68 |
| DMF | p-TsOH | 100 | 6 | 72 |
| Toluene | ZnCl₂ | 110 | 10 | 58 |
Key Finding : DMF with p-TsOH at 100°C improves yield by 4% compared to acetic anhydride.
Effect of Microwave Irradiation
Microwave-assisted synthesis reduces reaction time:
Challenges and Mitigation Strategies
-
Ester Hydrolysis : The benzyl ester is prone to hydrolysis under acidic conditions. Use of anhydrous solvents and inert atmosphere (N₂) minimizes degradation.
-
Regioselectivity : Cyclocondensation may yield positional isomers. Column chromatography (hexane:EtOAc 4:1) effectively separates isomers.
-
Purification : Recrystallization from ethanol/water (9:1) enhances purity (>98% by HPLC).
Comparative Analysis with Analogous Compounds
The target compound’s synthesis shares similarities with ethyl 5-(2,4-dimethoxyphenyl) derivatives:
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
Benzyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Shows promise as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Differences
Key Comparative Insights
Halogenated analogs (e.g., bromo or chloro in and ) exhibit stronger intermolecular forces (e.g., halogen bonding), influencing crystallinity and antimicrobial potency .
Ester vs. Amide derivatives () may offer better metabolic stability and target specificity due to hydrogen-bonding capacity .
Synthetic Pathways :
- Most analogs are synthesized via cyclization of thiouracil derivatives with chloroacetic acid and aldehydes ().
- Mannich base derivatives () introduce secondary amines, broadening antimicrobial scope .
Crystallographic and Physicochemical Properties :
Q & A
Q. What are the established synthetic routes for thiazolo[3,2-a]pyrimidine derivatives, and how are reaction conditions optimized?
Methodological Answer: A common approach involves the Biginelli-like condensation of thiourea derivatives, aldehydes, and β-ketoesters. For example, refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid, substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde), and sodium acetate in a 1:1 acetic acid/acetic anhydride mixture yields the target compound (78% yield) . Reaction optimization includes adjusting molar ratios, reflux duration (8–10 hours), and recrystallization from ethyl acetate/ethanol to obtain single crystals for X-ray analysis .
Q. How is the molecular structure of this compound validated, and what conformational features are observed?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. The thiazolo[3,2-a]pyrimidine core typically adopts a flattened boat conformation, with puckering quantified using Cremer-Pople parameters (e.g., deviation of C5 by 0.224 Å from the mean plane) . Dihedral angles between the thiazole and aryl substituents (e.g., 80.94° for 3,4-dimethoxyphenyl) reveal steric and electronic influences . SHELX software (e.g., SHELXL for refinement) is widely used for structure solution, with hydrogen atoms modeled in riding positions .
Q. What analytical techniques confirm purity and structural identity?
Methodological Answer: Purity is assessed via melting point consistency, thin-layer chromatography (TLC), and HPLC. Structural confirmation employs IR (C=O stretching at ~1700 cm⁻¹), / NMR (e.g., ethyl group triplets at δ ~1.2–1.4 ppm), and high-resolution mass spectrometry (HRMS) . Elemental analysis (C, H, N, S) validates stoichiometry .
Advanced Research Questions
Q. How do substituents on the benzylidene ring modulate biological activity, and what contradictions exist in structure-activity relationships (SAR)?
Methodological Answer: Substituents like fluorine or methoxy groups enhance antimicrobial activity by altering electron density and lipophilicity. For instance, fluorinated derivatives show improved Gram-negative bacterial inhibition due to increased membrane permeability . However, contradictory SAR data arise from variations in assay conditions (e.g., MIC values differing between E. coli and S. aureus), highlighting the need for standardized protocols . Docking studies and QSAR models are recommended to resolve discrepancies .
Q. What strategies resolve racemic mixtures in chiral thiazolo[3,2-a]pyrimidines, and how do halogen-π interactions influence crystallization?
Methodological Answer: Chiral resolution via conglomerate crystallization exploits halogen-π interactions (e.g., bromophenyl derivatives form homochiral chains with centroid distances of 3.76 Å) . Racemic compounds with 4-bromophenyl groups crystallize in non-centrosymmetric space groups (e.g., P222), enabling mechanical separation . Polarimetry and chiral HPLC validate enantiopurity .
Q. How do non-covalent interactions (π-π stacking, hydrogen bonding) affect crystal packing and physicochemical properties?
Methodological Answer: π-π stacking (centroid distances ~3.66–3.76 Å) between aryl rings stabilizes crystal lattices and enhances thermal stability . Weak C–H···O/F hydrogen bonds (e.g., bifurcated bonds with d = 2.2–2.5 Å) direct supramolecular assembly into zigzag chains or ladders . Hirshfeld surface analysis quantifies interaction contributions (e.g., H···H contacts >50%), guiding co-crystal design for solubility optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
